Cas no 827-15-6 (1,2,3,4,5-pentafluoro-6-iodo-benzene)

1,2,3,4,5-pentafluoro-6-iodo-benzene structure
827-15-6 structure
Nombre del producto:1,2,3,4,5-pentafluoro-6-iodo-benzene
Número CAS:827-15-6
MF:C6F5I
Megavatios:293.960691452026
MDL:MFCD00001032
CID:83110
PubChem ID:87575287

1,2,3,4,5-pentafluoro-6-iodo-benzene Propiedades químicas y físicas

Nombre e identificación

    • IODOPENTAFLUOROBENZENE
    • Pentafluoroiodobenzene
    • Pentafluoroiodobenzene (stabilized with Copper chip)
    • 1,2,3,4,5-pentafluoro-6-iodobenzene
    • Iodopentafluorobenzene (stabilized with Copper chip)
    • Benzene, pentafluoroiodo-
    • Iodoperfluorobenzene
    • 2,3,4,5,6-Pentafluoroiodobenzene
    • 1,2,3,4,5-Pentafluoro-6-iodo-benzene
    • Pentafluorophenyl iodide
    • OPYHNLNYCRZOGY-UHFFFAOYSA-N
    • Iodopentafluorobenzene, 99%, stabilised over copper
    • C6F5I
    • Perfluoroiodobenzene
    • NSC88306
    • IBF
    • PubChem19982
    • Iodopentafluorobenzene, 99%
    • ANW
    • 1,2,3,4,5-Pentafluoro-6-iodobenzene (ACI)
    • Benzene, pentafluoroiodo- (6CI, 7CI, 8CI, 9CI)
    • NSC 88306
    • A840421
    • MFCD00001032
    • AKOS003788910
    • SCHEMBL664825
    • EINECS 212-565-2
    • DTXSID10231969
    • 827-15-6
    • FS-4336
    • NSC-88306
    • NS00041994
    • SY029293
    • EN300-115880
    • benzene, 1,2,3,4,5-pentafluoro-6-iodo-
    • CS-W009984
    • UNII-6FL842U9F2
    • 6FL842U9F2
    • PB48094
    • FT-0627269
    • Q27461358
    • 2,3,4,5,6-Pentafluoroiodobenzene (stabilised with copper)
    • DTXCID90154460
    • 1,2,3,4,5-pentafluoro-6-iodo-benzene
    • MDL: MFCD00001032
    • Renchi: 1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
    • Clave inchi: OPYHNLNYCRZOGY-UHFFFAOYSA-N
    • Sonrisas: FC1C(F)=C(F)C(I)=C(F)C=1F
    • Brn: 2051549

Atributos calculados

  • Calidad precisa: 293.89600
  • Masa isotópica única: 293.896484
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 150
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 0
  • Xlogp3: 3.1

Propiedades experimentales

  • Color / forma: Colorless liquid
  • Denso: 2.204 g/mL at 25 °C(lit.)
  • Punto de fusión: -29°C
  • Punto de ebullición: 162°C
  • Punto de inflamación: None
  • índice de refracción: n20/D 1.496(lit.)
  • Coeficiente de distribución del agua: Insoluble in water.
  • PSA: 0.00000
  • Logp: 2.98670
  • Sensibilidad: Light Sensitive
  • Disolución: Not determined

1,2,3,4,5-pentafluoro-6-iodo-benzene Información de Seguridad

1,2,3,4,5-pentafluoro-6-iodo-benzene Datos Aduaneros

  • Código HS:2903999090
  • Datos Aduaneros:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,2,3,4,5-pentafluoro-6-iodo-benzene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
I717458-250mg
Iodopentafluorobenzene
827-15-6
250mg
$75.00 2023-05-18
TRC
I717458-500mg
Iodopentafluorobenzene
827-15-6
500mg
$87.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I838180-100g
Iodopentafluorobenzene
827-15-6 98%
100g
2,918.00 2021-05-17
TRC
I717458-1g
Iodopentafluorobenzene
827-15-6
1g
$98.00 2023-05-18
Alichem
A013032545-250mg
Pentafluoroiodobenzene
827-15-6 97%
250mg
$489.60 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P93460-1g
1,2,3,4,5-Pentafluoro-6-iodobenzene
827-15-6
1g
¥68.0 2021-09-08
Enamine
EN300-115880-0.05g
1,2,3,4,5-pentafluoro-6-iodobenzene
827-15-6 95%
0.05g
$19.0 2023-11-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96596-25G
1,2,3,4,5-pentafluoro-6-iodo-benzene
827-15-6 97%
25g
¥ 613.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044363-100g
1,2,3,4,5-Pentafluoro-6-iodobenzene
827-15-6 98%
100g
¥2806.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1188-5G
Pentafluoroiodobenzene (stabilized with Copper chip)
827-15-6 >99.0%(GC)
5g
¥350.00 2024-04-15

1,2,3,4,5-pentafluoro-6-iodo-benzene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium fluoride
Referencia
Aromatic fluoro derivatives. LXXXVI. Direct addition of pentavalent iodine to fluoro-containing benzenes. Generation of pentafluorophenyltrifluoroiodonium cation
Bardin, V. V.; et al, Zhurnal Organicheskoi Khimii, 1980, 16(6), 1256-63

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Iodide Solvents: Acetonitrile
Referencia
The pentafluorophenylxenon(II) cation: [C6F5Xe]+; the first stable system with a xenon-carbon bond
Frohn, Hermann J.; et al, Journal of the Chemical Society, 1989, (10), 625-7

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
2.1 Solvents: Acetonitrile
3.1 Reagents: Iodine cyanide Solvents: Diglyme
Referencia
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Dichloromethane ,  Xenon difluoride
2.1 Reagents: Iodide Solvents: Acetonitrile
Referencia
The pentafluorophenylxenon(II) cation: [C6F5Xe]+; the first stable system with a xenon-carbon bond
Frohn, Hermann J.; et al, Journal of the Chemical Society, 1989, (10), 625-7

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Tetramethylammonium iodide Solvents: Acetonitrile
Referencia
Reactions of pentafluorophenylxenon(II) hexafluoroarsenate [C6F5Xe]+ [AsF6]- with halide anions in acetonitrile
Frohn, H. J.; et al, Journal of Fluorine Chemistry, 1995, 70(2), 147-54

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Iodine cyanide Solvents: Diglyme
Referencia
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Perfluorobutyl iodide ,  Sodium tert-butoxide Solvents: Dimethylformamide ;  3 min, rt
1.2 Reagents: Water ;  rt
Referencia
t-BuONa-mediated direct C-H halogenation of electron-deficient (hetero)arenes
Liu, Xia; et al, Organic & Biomolecular Chemistry, 2018, 16(6), 886-890

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Ethylmagnesium bromide Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  60 min, -30 °C; 30 min, -30 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  30 min, -30 °C; overnight, rt
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
Referencia
One-Pot Route to X-perfluoroarenes (X = Br, I) Based on FeIII-Assisted C-F Functionalization and Utilization of These Arenes as Building Blocks for Crystal Engineering Involving Halogen Bonding
Rozhkov, Anton V. ; et al, Crystal Growth & Design, 2020, 20(9), 5908-5921

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Iodine ,  18-Crown-6 Catalysts: Potassium fluoride Solvents: Acetonitrile
Referencia
Reaction of trimethyl(pentafluorophenyl)silane with electrophiles in the presence of fluoride ions
Bardin, V. V.; et al, Zhurnal Obshchei Khimii, 1988, 58(4), 812-15

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Iodine chloride Solvents: Acetonitrile
Referencia
Pentavalent perfluoroorganobismuth compounds
Tyrra, W.; et al, Canadian Journal of Chemistry, 1989, 67(11), 1949-51

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Acetonitrile
2.1 Reagents: Iodine cyanide Solvents: Diglyme
Referencia
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  20 h, 35 °C
Referencia
Visible-Light Photoredox Decarboxylation of Perfluoroarene Iodine(III) Trifluoroacetates for C-H Trifluoromethylation of (Hetero)arenes
Yang, Bin; et al, ACS Catalysis, 2018, 8(4), 2839-2843

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: 2167248-94-2 Solvents: Benzene ;  16 h, rt
1.2 Reagents: Iodine ;  1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referencia
Utilising Sodium-Mediated Ferration for Regioselective Functionalisation of Fluoroarenes via C-H and C-F Bond Activations
Maddock, Lewis C. H. ; et al, Angewandte Chemie, 2018, 57(1), 187-191

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Iodine ,  Tripotassium phosphate Solvents: Acetonitrile ;  16 h, 100 °C; 100 °C → rt
1.2 Reagents: Fluorobenzene ,  Sodium persulfate Solvents: Chloroform-d ,  Water ;  rt
Referencia
Transition-metal-free decarboxylative iodination: New routes for decarboxylative oxidative cross-couplings
Perry, Gregory J. P.; et al, Journal of the American Chemical Society, 2017, 139(33), 11527-11536

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Dichloromethane ;  2 h, 20 °C
Referencia
Polyfluoroorganoboron-oxygen compounds. 4. Lithium pentafluorophenyltrimethoxyborate, Li[C6F5B(OMe)3], reactions with selected electrophiles and nucleophiles
Adonin, Nicolay Yu.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 2005, 631(13-14), 2638-2646

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referencia
Building Square Planar Cobalt(II) Complexes via Sodium Mediated Cobaltation of Fluoroarenes
Logallo, Alessandra ; et al, Angewandte Chemie, 2022, 61(49),

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Iodine
Referencia
Organolanthanoids. IV. Some reactions of bis(polyfluorophenyl)ytterbium compounds
Deacon, Glen B.; et al, Australian Journal of Chemistry, 1983, 36(1), 43-53

1,2,3,4,5-pentafluoro-6-iodo-benzene Raw materials

1,2,3,4,5-pentafluoro-6-iodo-benzene Preparation Products

1,2,3,4,5-pentafluoro-6-iodo-benzene Literatura relevante

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:827-15-6)1,2,3,4,5-pentafluoro-6-iodo-benzene
A840421
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):222.0/1018.0